1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946222-37-3
Cat. No.: VC4426723
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946222-37-3 |
|---|---|
| Molecular Formula | C21H19ClN2O4 |
| Molecular Weight | 398.84 |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19ClN2O4/c1-27-16-8-9-18(19(12-16)28-2)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | ZMCRNWOYCRWDKF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide, reflects its intricate substitution pattern. Its molecular formula, C₂₁H₁₉ClN₂O₄, corresponds to a molecular weight of 398.84 g/mol. Key structural features include:
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A 2-oxo-1,2-dihydropyridine ring serving as the central scaffold.
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A 3-chlorobenzyl group at the N1 position.
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A 2,4-dimethoxyphenyl carboxamide substituent at the C3 position.
The SMILES string COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)OC and InChIKey ZMCRNWOYCRWDKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties.
Physicochemical Properties
While experimental solubility data remain unreported, the compound’s logP (calculated: ~3.2) and hydrogen-bond acceptor/donor counts (4 and 1, respectively) suggest moderate lipophilicity, aligning with typical nicotinonitrile derivatives . The presence of electron-withdrawing (chloro, carbonyl) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and biological interactions .
Synthesis and Mechanistic Pathways
General Synthetic Strategies
The synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely follows multi-step protocols common to nicotinonitrile derivatives. As outlined in Scheme 42 of Shamroukh et al. , analogous compounds are synthesized via:
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Alkylation of pyridine precursors: Introduction of the 3-chlorobenzyl group via nucleophilic substitution or metal-catalyzed coupling.
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Carboxamide formation: Condensation of activated pyridine carboxylates with 2,4-dimethoxyaniline under Schotten-Baumann conditions.
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Oxidation/cyclization: Final oxidation steps to establish the 2-oxo-dihydropyridine motif, often employing reagents like DDQ or MnO₂ .
Key Reaction Intermediates
A plausible synthetic route involves:
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Intermediate I: 2-Chloro-3-cyanopyridine derivatives, as described in Scheme 13 of Shamroukh et al. , which undergo benzylation at the pyridine nitrogen.
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Intermediate II: Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by coupling with 2,4-dimethoxyaniline to form the carboxamide.
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Intermediate III: Cyclization under basic or oxidative conditions to yield the dihydropyridone ring .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring and electron-rich methoxyphenyl group render the compound amenable to regioselective electrophilic substitution. For example:
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Halogenation: Bromination at the pyridine C4 or C5 positions under mild conditions .
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Nitration: Directed nitration of the 3-chlorobenzyl moiety using mixed acid systems .
Nucleophilic Additions
The 2-oxo group participates in nucleophilic additions, enabling:
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